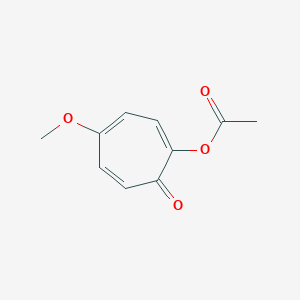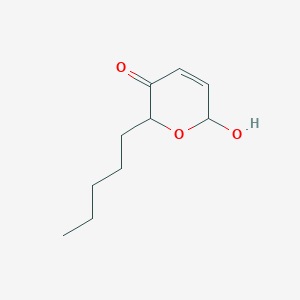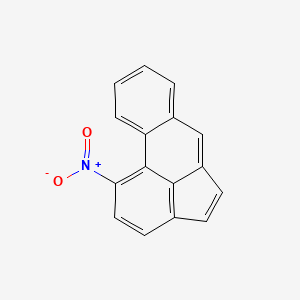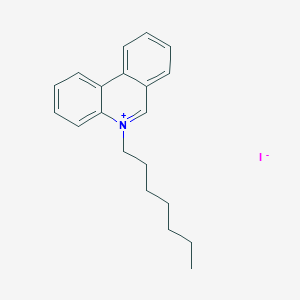![molecular formula C23H25N3O2 B14297716 4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) CAS No. 112518-27-1](/img/structure/B14297716.png)
4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with the molecular formula C23H25N3O2. It is a derivative of N,N-dimethylaniline, where two N,N-dimethylaniline units are connected via a methylene bridge to a nitrophenyl group. This compound is known for its applications in dye manufacturing and as an analytical reagent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of N,N-dimethylaniline with a nitrobenzaldehyde derivative. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amine group under mild conditions using reducing agents like NaBH4.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Reduction: Amino derivatives.
Aplicaciones Científicas De Investigación
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products
Mecanismo De Acción
The mechanism of action of 4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the nitro group.
N,N-Dimethylaniline: A simpler structure with only one N,N-dimethylaniline unit.
4-Nitro-N,N-dimethylaniline: Contains a nitro group but lacks the methylene bridge connecting two N,N-dimethylaniline units
Uniqueness
4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of both the nitro group and the methylene bridge connecting two N,N-dimethylaniline units. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in dye manufacturing and as an analytical reagent .
Propiedades
Número CAS |
112518-27-1 |
|---|---|
Fórmula molecular |
C23H25N3O2 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]-nitro-phenylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H25N3O2/c1-24(2)21-14-10-19(11-15-21)23(26(27)28,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17H,1-4H3 |
Clave InChI |
ADMMMJNWZIPBQM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


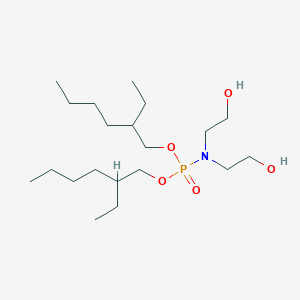


![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
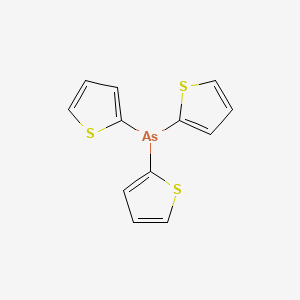
![1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine](/img/structure/B14297673.png)
